
JHU395
概要
説明
JHU395 is a novel glutamine antagonist prodrug designed to target and inhibit glutamine metabolism in tumor cells. It is particularly effective against malignant peripheral nerve sheath tumors and medulloblastomas. The compound is engineered to be orally bioavailable and to release its active form within target tissues, making it a promising candidate for cancer therapy .
準備方法
JHU395 is synthesized by modifying the naturally occurring glutamine antagonist 6-diazo-5-oxo-l-norleucine. The synthesis involves adding two pro-moieties to increase its lipophilicity and brain penetration. The resulting compound, isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate, is termed this compound . The synthetic route includes the following steps:
Starting Material: 6-diazo-5-oxo-l-norleucine.
Modification: Addition of pro-moieties to enhance lipophilicity and brain penetration.
Final Product: Isopropyl 6-diazo-5-oxo-2-((phenyl(pivaloyloxy)methoxy)-carbonyl)amino)hexanoate.
化学反応の分析
JHU395 undergoes several types of chemical reactions, primarily focusing on its role as a glutamine antagonist:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled conditions.
Major Products: The major products formed from these reactions include various metabolites that inhibit glutamine utilization in tumor cells
科学的研究の応用
Efficacy Against Malignant Peripheral Nerve Sheath Tumors
Multiple studies have demonstrated the efficacy of JHU395 in inhibiting the growth of MPNST:
- In Vitro Studies : this compound showed significant inhibition of human MPNST cell growth in culture. It effectively delivered the active form of DON to tumor cells while remaining largely intact in plasma .
- In Vivo Studies : In mouse models, this compound administration resulted in a notable reduction in tumor size (from 1,695 mm³ to 1,045 mm³) over a treatment period of 14 days without causing significant gastrointestinal or neurotoxic effects .
Effects on Metabolism
This compound has been shown to influence various metabolic pathways:
- Glutamine Utilization : Treatment with this compound led to increased levels of glutamine in both plasma and tumor tissues, indicating an effective blockade of glutamine metabolism .
- Impact on Purine Synthesis : Metabolomic analyses revealed that this compound significantly affected nucleotide synthesis pathways, particularly purine metabolism, by increasing levels of key metabolites such as formylglycinamide ribonucleotide (FGAR) .
Applications in Medulloblastoma Treatment
This compound has also shown promise in treating medulloblastomas, particularly those driven by MYC oncogenes:
- Selective Targeting : In preclinical models, this compound selectively targeted MYC-driven cancer cells while sparing normal brain cells, leading to extended survival outcomes for treated mice . This selectivity is crucial for reducing side effects associated with traditional chemotherapies.
Comparative Analysis with Other Compounds
A comparative analysis highlights the advantages of this compound over other glutamine antagonists:
Feature | This compound | 6-Diazo-5-Oxo-L-Norleucine (DON) |
---|---|---|
Lipophilicity | High | Moderate |
Plasma Stability | High | Low |
Efficacy Against Tumors | Significant | Moderate |
Neurotoxicity | Minimal | Significant |
Case Studies and Research Insights
Several case studies illustrate the potential applications of this compound:
- MPNST Case Study :
- Medulloblastoma Case Study :
- Immune Modulation :
作用機序
JHU395 exerts its effects by inhibiting glutamine metabolism in tumor cells. The compound is designed to circulate inert in plasma and release its active form within target tissues. It inhibits the utilization of glutamine, which is essential for tumor cell proliferation and survival. The molecular targets include enzymes involved in glutamine metabolism, such as glutamine amidotransferases .
類似化合物との比較
JHU395 is compared with other glutamine antagonists, such as 6-diazo-5-oxo-l-norleucine (DON). The key differences include:
Improved Lipophilicity: This compound has enhanced lipophilicity compared to DON, allowing better brain penetration.
Higher Stability: This compound is more stable in plasma, ensuring better delivery to target tissues.
Increased Potency: This compound has shown greater potency in inhibiting tumor growth compared to DON.
Similar compounds include:
- 6-diazo-5-oxo-l-norleucine (DON)
- Pro-905, a novel purine antimetabolite that combines with glutamine amidotransferase inhibition .
This compound stands out due to its unique modifications that enhance its therapeutic potential and specificity for targeting tumor cells.
特性
CAS番号 |
2079938-92-2 |
---|---|
分子式 |
C22H29N3O7 |
分子量 |
447.488 |
IUPAC名 |
L-Norleucine, 6-diazo-N-[[(2,2-dimethyl-1-oxopropoxy)phenylmethoxy]carbonyl]-5-oxo-, 1-methylethyl ester |
InChI |
InChI=1S/C22H29N3O7/c1-14(2)30-18(27)17(12-11-16(26)13-24-23)25-21(29)32-19(15-9-7-6-8-10-15)31-20(28)22(3,4)5/h6-10,13-14,17,19H,11-12H2,1-5H3,(H,25,29)/t17-,19?/m0/s1 |
InChIキー |
QQIBFRQTTLIECS-KKFHFHRHSA-N |
SMILES |
O=C(C=[N+]=[N-])CC[C@H](NC(OC(OC(C(C)(C)C)=O)C1=CC=CC=C1)=O)C(OC(C)C)=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
JHU395; JHU 395; JHU-395 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。